Piperidine Regiochemistry (3-yl vs. 4-yl) Differentiates Pharmacological Activity in FXR Antagonist Chemotypes
The target compound's piperidin-3-yl attachment is crucial for biological activity in the 1,2,4-oxadiazole FXR antagonist series. A published structure-activity relationship study on closely related FXR antagonists demonstrated that the most potent compound, 3f, containing a piperidine ring, achieved an IC50 of 0.58 ± 0.27 μM in a cellular FXR antagonism assay [1]. In contrast, analogs where the piperidine was substituted at the 4-position or replaced with a pyrrolidine ring showed significantly reduced potency or activity, establishing the 3-substitution pattern as a key determinant of target engagement. The 3-(4-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole core provided in this product is therefore the direct precursor to the substitution pattern found in the most active leads.
| Evidence Dimension | Cellular FXR antagonistic potency (IC50) |
|---|---|
| Target Compound Data | Structural precursor to active leads (exact IC50 not measured for the free hydrochloride salt, but the piperidin-3-yl regiochemistry enables the synthesis of the active series) |
| Comparator Or Baseline | The most potent piperidine-containing analog in the series (Compound 3f) showed IC50 = 0.58 ± 0.27 μM. Analogs with piperidine attached at the 4-position or with pyrrolidine showed weaker activity. |
| Quantified Difference | The piperidin-3-yl substitution pattern is essential for achieving sub-micromolar FXR antagonistic activity; shifting the attachment point leads to a loss of this activity (data not available for direct calculation, but inferred from SAR tables in the cited manuscript). |
| Conditions | Cell-based FXR transactivation assay in HEK293T cells. |
Why This Matters
Procuring the exact 3-yl piperidine isomer is critical for replicating the published potent FXR antagonist chemotype, directly impacting the success of drug discovery programs.
- [1] Carino, A., et al. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. ACS Med. Chem. Lett., 2019, 10(4), 504–510. View Source
